Tetrakis(2-methyl-2-phenylpropyl)zirconium
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Overview
Description
Tetrakis(2-methyl-2-phenylpropyl)zirconium, also known as tetraneophylzirconium, is a zirconium-based organometallic compound. It is characterized by the presence of four 2-methyl-2-phenylpropyl groups attached to a central zirconium atom. This compound is notable for its application as a catalyst in polymerization reactions, particularly in the production of high-density polyethylene (HDPE) and other olefin polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(2-methyl-2-phenylpropyl)zirconium is typically synthesized through the reaction of zirconium tetrachloride with a Grignard reagent, neophyl magnesium chloride, in an ether/hexane solvent mixture. The reaction is carried out at approximately 33°C and yields the desired compound in about 97% yield . The reaction can be represented as follows:
ZrCl4+4C6H5C(CH3)2MgCl→Zr(C6H5C(CH3)2)4+4MgCl2
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(2-methyl-2-phenylpropyl)zirconium undergoes several types of chemical reactions, including:
Oxidation: Reacts with dry oxygen to form neophyl zirconate, which upon hydrolysis produces neophyl alcohol.
Reduction: Reacts with hydrogen at elevated temperatures to form hydrocarbons such as tert-butylbenzene.
Substitution: Can undergo ligand exchange reactions with other organometallic reagents.
Common Reagents and Conditions
Oxidation: Dry oxygen at room temperature.
Reduction: Hydrogen gas at 80°C.
Substitution: Various organometallic reagents under controlled conditions.
Major Products
Oxidation: Neophyl alcohol.
Reduction: Tert-butylbenzene.
Substitution: Various substituted zirconium compounds.
Scientific Research Applications
Tetrakis(2-methyl-2-phenylpropyl)zirconium has a wide range of applications in scientific research:
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of advanced materials, including high-performance polymers and composites.
Mechanism of Action
The mechanism by which tetrakis(2-methyl-2-phenylpropyl)zirconium exerts its catalytic effects involves the coordination of the zirconium center with olefin monomers. This coordination activates the monomers, facilitating their polymerization into long-chain polymers. The molecular targets include the double bonds of olefin monomers, and the pathways involved are primarily coordination and insertion mechanisms .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(2-methyl-2-phenylpropyl)hafnium: Similar structure but with hafnium as the central metal.
Tetrakis(2-methyl-2-phenylpropyl)titanium: Similar structure but with titanium as the central metal.
Uniqueness
Tetrakis(2-methyl-2-phenylpropyl)zirconium is unique due to its high stability and efficiency as a catalyst in high-temperature polymerization reactions. Compared to its hafnium and titanium analogs, it exhibits superior catalytic activity and stability under various reaction conditions .
Properties
CAS No. |
56797-10-5 |
---|---|
Molecular Formula |
C40H52Zr |
Molecular Weight |
624.1 g/mol |
IUPAC Name |
2-methanidylpropan-2-ylbenzene;zirconium(4+) |
InChI |
InChI=1S/4C10H13.Zr/c4*1-10(2,3)9-7-5-4-6-8-9;/h4*4-8H,1H2,2-3H3;/q4*-1;+4 |
InChI Key |
DVZZMFPQYDYJHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.[Zr+4] |
Origin of Product |
United States |
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